

# Statistical analysis of Ecnoglutide efficacy in overweight and obese adults

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Ecnoglutide |           |
| Cat. No.:            | B12661408   | Get Quote |

# Ecnoglutide Demonstrates Robust Efficacy in Overweight and Obese Adults

**Ecnoglutide**, an investigational long-acting, biased glucagon-like peptide-1 (GLP-1) receptor agonist, has shown significant and sustained weight reduction in adults with overweight or obesity across multiple clinical trials.[1][2][3] This guide provides a statistical analysis of its efficacy, compares it with other market alternatives, and details the experimental protocols of pivotal studies for researchers, scientists, and drug development professionals.

#### **Mechanism of Action**

**Ecnoglutide** is a novel GLP-1 receptor agonist that preferentially activates the cyclic adenosine monophosphate (cAMP) signaling pathway over  $\beta$ -arrestin recruitment.[4][5] This biased agonism is designed to maximize the therapeutic effects on glycemic control and weight loss while potentially mitigating some of the adverse effects associated with non-biased GLP-1 receptor activation.[6][7] The activation of the GLP-1 receptor stimulates insulin secretion, suppresses glucagon release, slows gastric emptying, and acts on the hypothalamus to reduce appetite, all contributing to its weight management effects.[8]





Click to download full resolution via product page

Caption: Ecnoglutide's biased agonism signaling pathway.

# Comparative Efficacy: Ecnoglutide vs. Alternatives

Clinical trial data demonstrates that **Ecnoglutide** induces substantial weight loss, comparable and in some cases potentially superior to other GLP-1 receptor agonists.

#### **Head-to-Head and Placebo-Controlled Trial Data**

The following tables summarize the key efficacy data from Phase 2 and Phase 3 trials involving **Ecnoglutide** and provide comparative data for Semaglutide and Liraglutide from separate studies.

Table 1: Efficacy of **Ecnoglutide** in Adults with Overweight or Obesity (Without Diabetes)



| Trial Name / Phase       | Treatment Group    | Duration        | Mean Body Weight<br>Change from<br>Baseline (%) |
|--------------------------|--------------------|-----------------|-------------------------------------------------|
| SLIMMER (Phase 3) [3][9] | Ecnoglutide 1.2 mg | 40 Weeks        | -9.1%                                           |
| Ecnoglutide 1.8 mg       | 40 Weeks           | -10.9%          |                                                 |
| Ecnoglutide 2.4 mg       | 40 Weeks           | -13.2%          |                                                 |
| Placebo                  | 40 Weeks           | +0.1%           |                                                 |
| Phase 3[1]               | Ecnoglutide 1.2 mg | 48 Weeks        | -9.9%                                           |
| Ecnoglutide 1.8 mg       | 48 Weeks           | -13.3%          |                                                 |
| Ecnoglutide 2.4 mg       | 48 Weeks           | -15.4%          |                                                 |
| Placebo                  | 48 Weeks           | -0.3%           |                                                 |
| Phase 1c/2a[10]          | Ecnoglutide 1.8 mg | 14 Weeks        | -9.0% (7.27 kg)                                 |
| Ecnoglutide 2.4 mg       | 14 Weeks           | -9.6% (8.32 kg) |                                                 |

Table 2: Proportion of Patients Achieving Weight Loss Thresholds with **Ecnoglutide** (Phase 3, 48 Weeks)[1]

| Treatment<br>Group | ≥5% Weight<br>Loss | ≥10% Weight<br>Loss | ≥15% Weight<br>Loss | ≥20% Weight<br>Loss |
|--------------------|--------------------|---------------------|---------------------|---------------------|
| Ecnoglutide 2.4 mg | 93%                | 80%                 | 64%                 | 28%                 |
| Placebo            | 14%                | N/A                 | N/A                 | 0%                  |

Table 3: Comparative Efficacy of Other GLP-1 Receptor Agonists (Data from Separate Trials)



| Drug                    | Dose   | Duration | Mean Body<br>Weight<br>Change from<br>Baseline (%) | Study<br>Population  |
|-------------------------|--------|----------|----------------------------------------------------|----------------------|
| Semaglutide[11]<br>[12] | 2.4 mg | 68 Weeks | ~ -12.47 kg<br>(absolute)                          | Overweight/Obes<br>e |
| Liraglutide[13]         | 3.0 mg | 18 Weeks | -7.9%                                              | Obese                |
| Liraglutide[11]<br>[12] | 3.0 mg | 68 Weeks | ~ -5.24 kg<br>(absolute)                           | Overweight/Obes<br>e |

Note: Direct head-to-head comparisons are limited and results should be interpreted with caution due to differences in study design, duration, and patient populations. A Phase 2b trial showed that after 18 weeks, participants on 2.4 mg of **Ecnoglutide** achieved a mean body weight reduction of 11.1%, compared to 7.9% for those on 3.0 mg of Liraglutide daily.[13]

## **Experimental Protocols**

The robust results for **Ecnoglutide** are supported by rigorous clinical trial designs. Below are the methodologies for key studies.

#### **SLIMMER Trial (Phase 3) Methodology**

- Objective: To evaluate the efficacy and safety of once-weekly subcutaneous Ecnoglutide in adults with overweight or obesity without diabetes.[2][3]
- Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase 3 trial conducted at 36 sites in China.[2][14]
- Participants: 664 adults aged 18-75 years with a BMI ≥28 kg/m<sup>2</sup> or ≥24 kg/m<sup>2</sup> with at least one weight-related comorbidity (e.g., prediabetes, hypertension, hyperlipidemia).[9][15]
- Intervention: Participants were randomized to receive once-weekly subcutaneous injections of **Ecnoglutide** (1.2 mg, 1.8 mg, or 2.4 mg) or a volume-matched placebo for 40-48 weeks. [1][15] All participants also received counseling on diet and exercise.[1]



- Primary Endpoints:
  - Percentage change in body weight from baseline at week 40.[9]
  - Proportion of participants achieving a body weight reduction of ≥5% at week 40.[9][15]
- Secondary Endpoints: Included changes in waist circumference, BMI, systolic blood pressure, fasting glucose, insulin levels, and lipid parameters.[1]



Click to download full resolution via product page

Caption: Workflow of the Ecnoglutide Phase 3 SLIMMER Trial.



### Safety and Tolerability Profile

Across clinical trials, **Ecnoglutide** has demonstrated a favorable safety profile.[2][3][14] The most frequently reported adverse events were mild-to-moderate gastrointestinal issues, such as nausea, diarrhea, and vomiting, which is consistent with the GLP-1 receptor agonist class. [1][14] These events were typically transient and decreased over time.[1] The rate of treatment discontinuation due to adverse events in the **Ecnoglutide** arms was low, reported at 2% in one major trial.[1] No serious adverse events like pancreatitis or medullary thyroid carcinoma were prominently reported in the available trial data.[1][6]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Ecnoglutide Shows Strong Weight Loss in Trial | Conexiant [conexiant.com]
- 2. Investigative ecnoglutide shows promise for weight management Pharmacy Update Online [pharmacyupdate.online]
- 3. Efficacy and safety of a biased GLP-1 receptor agonist ecnoglutide in adults with overweight or obesity: a multicentre, randomised, double-blind, placebo-controlled, phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery-of-ecnoglutide-a-novel-long-acting-camp-biased-glucagon-like-peptide-1-glp-1-analog Ask this paper | Bohrium [bohrium.com]
- 5. Discovery of ecnoglutide A novel, long-acting, cAMP-biased glucagon-like peptide-1 (GLP-1) analog PMC [pmc.ncbi.nlm.nih.gov]
- 6. How does Ecnoglutidecompare with other treatments for Obesity? [synapse.patsnap.com]
- 7. What is the therapeutic class of Ecnoglutide? [synapse.patsnap.com]
- 8. What is Ecnoglutide used for? [synapse.patsnap.com]
- 9. hcplive.com [hcplive.com]
- 10. What clinical trials have been conducted for Ecnoglutide? [synapse.patsnap.com]



- 11. Efficacy and Safety of Liraglutide and Semaglutide on Weight Loss in People with Obesity or Overweight: A Systematic Review PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. trialstat.com [trialstat.com]
- 14. mims.com [mims.com]
- 15. Investigative ecnoglutide shows promise for weight management Medical Update Online [medicalupdateonline.com]
- To cite this document: BenchChem. [Statistical analysis of Ecnoglutide efficacy in overweight and obese adults]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12661408#statistical-analysis-of-ecnoglutideefficacy-in-overweight-and-obese-adults]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com